5-(3,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring substituted with a 3,4-dichlorophenyl group and a pyridin-4-ylmethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-Dichlorophenyl Group: This step involves the substitution of the furan ring with a 3,4-dichlorophenyl group using electrophilic aromatic substitution reactions.
Attachment of the Pyridin-4-ylmethyl Group: The final step involves the coupling of the furan ring with a pyridin-4-ylmethyl group through amide bond formation, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.
Reduction: Reduction reactions may target the nitro groups (if present) or other reducible functionalities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-diones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide: Similar structure with a different position of the pyridinyl group.
5-(3,4-Dichlorophenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide: Another isomer with the pyridinyl group at the 2-position.
5-(3,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide: A thiophene analog with a sulfur atom replacing the oxygen in the furan ring.
Uniqueness
The uniqueness of 5-(3,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-13-2-1-12(9-14(13)19)15-3-4-16(23-15)17(22)21-10-11-5-7-20-8-6-11/h1-9H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZNHLHKOSMFHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)NCC3=CC=NC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.